Prostaglandin E2 methyl ester
Overview
Description
Prostaglandin E2 methyl ester (PGE2 methyl ester) is an analog of Prostaglandin E2 (PGE2) with enhanced lipid solubility . PGE2 is one of the primary cyclooxygenase products of arachidonic acid and is widely investigated due to its activity influencing inflammation, fertility and parturition, gastric mucosal integrity, and immune modulation .
Synthesis Analysis
The synthesis of Prostaglandins (PGs) like PGE2 methyl ester is of utmost importance due to their valuable medicinal applications and unique chemical structures . A unified synthesis of PGs has been reported from the readily available dichloro-containing bicyclic ketone 6a guided by biocatalytic retrosynthesis . Key transformations in the synthesis include a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation of 6a and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones .Molecular Structure Analysis
The molecular formula of PGE2 methyl ester is C21H34O5 . It has a central five-membered ring containing oxygen atoms at specific positions, imparting reactivity and distinct chemical properties . Surrounding the central ring structure are two long hydrophobic hydrocarbon chains, often referred to as "side chains" .Chemical Reactions Analysis
Prostaglandins like PGE2 methyl ester have unique functional groups attached to their hydrocarbon chains . These functional groups, such as hydroxyl (-OH), keto (=O), and carboxyl (-COOH) groups, contribute specific chemical properties to the prostaglandin, making it suitable for particular physiological functions .Physical And Chemical Properties Analysis
PGE2 methyl ester is a lipid-soluble PGE2 analog . It has a molecular weight of 366.5 . It is soluble in DMF (25 mg/ml), DMSO (30 mg/ml), Ethanol (50 mg/ml), and PBS (pH 7.2, 150 µg/ml) .Scientific Research Applications
Inhibition of Gastric Secretion
Prostaglandin E2 methyl ester analogs, like 15(R)15 methyl-E2 methyl ester, have been identified as potent inhibitors of basal and pentagastrin-induced acid secretion in the human gastric system. These compounds are believed to reduce acid secretion through a direct effect on the parietal cell. This property makes them of interest in potential applications related to gastric secretion and possibly peptic ulcer treatment (Carter, Karim, Bhana, & Ganesan, 1973).
Healing of Gastric Ulcers
Studies on the effects of prostaglandin E2 methyl ester analogs on the gastric mucosa in patients with peptic ulceration show that these compounds can stimulate the mucus-secreting cells of the gastric mucosa. This stimulant effect may have implications for the healing of gastric ulceration (Fung, Lee, & Karim, 1974).
Immunological Responses
Research on synthetic prostaglandin E1 (PGE1) methyl ester analogs like misoprostol and enisoprost shows that these compounds can suppress alloproliferative responses and complement the immunosuppressive activity of other agents. These findings suggest that synthetic oral PGE1 analogs might be effective in clinical transplantation and various immunologically mediated diseases (Pollak, Dumble, Wiederkehr, Maddux, & Moran, 1990).
Dermatological Effects
Topical application of a synthetic analogue of prostaglandin E2 (15(S)-15-methyl PGE2 methyl ester) has shown significant effects on DNA synthesis in the epidermis of hairless mice. This suggests potential dermatological applications for prostaglandin E2 methyl ester analogs (Lowe & Stoughton, 1977).
Prostaglandins in Marine Organisms
Prostaglandin E2 methyl ester has also been found in marine organisms like the gorgonian coral Plexaura homomalla. The presence of prostaglandin E2 methyl ester in such organisms could have implications for our understanding of marine biochemistry and the potential for novel marine-derived pharmaceuticals (Schneider, Manier, Hachey, & Brash, 2002).
Safety And Hazards
properties
IUPAC Name |
methyl (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O5/c1-3-4-7-10-16(22)13-14-18-17(19(23)15-20(18)24)11-8-5-6-9-12-21(25)26-2/h5,8,13-14,16-18,20,22,24H,3-4,6-7,9-12,15H2,1-2H3/b8-5-,14-13+/t16-,17+,18+,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCXTGBZBFBQPP-ZYONDNFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316217 | |
Record name | PGE2 methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Prostaglandin E2 methyl ester | |
CAS RN |
31753-17-0 | |
Record name | PGE2 methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31753-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PGE2 methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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